molecular formula C5H8O4 B2869113 Oxalic acid monoisopropyl ester CAS No. 57727-06-7

Oxalic acid monoisopropyl ester

Cat. No. B2869113
CAS RN: 57727-06-7
M. Wt: 132.115
InChI Key: SXZMAVLCDKNPTD-UHFFFAOYSA-N
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Description

Oxalic acid monoisopropyl ester is a derivative of oxalic acid, which is a strong dicarboxylic acid found in many plants and vegetables . It contains a total of 16 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of monoalkyl oxalates, including this compound, can be achieved in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .


Molecular Structure Analysis

The molecular structure of this compound includes 8 Hydrogen atoms, 5 Carbon atoms, and 4 Oxygen atoms . It contains total 16 bond(s); 8 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can undergo hydrolysis, a reaction characteristic of other carboxylic acids . In addition, it can participate in oxidative CO coupling reactions .

Scientific Research Applications

Preparation and Properties of Starch Oxalate Half-Ester

Oxalic acid has been utilized to modify corn starch under nonaqueous conditions, producing materials with varying degrees of substitution (DS). These modifications have been shown to affect the physical properties of the starch, including thermal stability and water absorption capabilities. The process demonstrates the potential of oxalic acid derivatives in creating modified biopolymers with tailored properties for specific applications (Shuidong Zhang et al., 2009).

Synthesis of Polyols Using Oxalic Acid

Oxalic acid has been used as an initiator in the copolymerization of CO2 and propylene oxide, showcasing an efficient route to synthesize polyols. This application underscores the role of oxalic acid in green chemistry, contributing to the development of sustainable materials with reduced environmental impact (Shunjie Liu et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, oxalic acid derivatives have been used for the determination of oxalates in biological samples. This includes the development of gas chromatography methods for analyzing oxalic acid in plasma and urine, providing vital tools for clinical research and diagnostics (M. Gélot et al., 1980).

Oxalic Acid in Organic Synthesis

Oxalic acid has been found to catalyze the synthesis of coumarins through Pechmann condensation, highlighting its utility as a catalyst in organic synthesis. The use of oxalic acid enables solvent-free reaction conditions, contributing to the development of more sustainable and efficient synthetic pathways (N. Kokare et al., 2007).

Electrochemical Reduction to Oxalic Acid

Research has also focused on the electrochemical reduction of CO2 into oxalic acid, demonstrating the potential of oxalic acid and its derivatives in contributing to carbon recycling and the production of valuable chemicals from CO2. This application is crucial for developing carbon-neutral technologies (Yingliang Yang et al., 2020).

Mechanism of Action

Target of Action

Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, primarily targets various biochemical processes in organisms. It is known to interact with enzymes such as proto-oncogene tyrosine-protein kinase Src . .

Mode of Action

It is known that oxalic acid and its derivatives can chelate with divalent ions like manganese or ferric ions . This chelation ability allows oxalates to participate indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Biochemical Pathways

Oxalic acid and its derivatives, including the monoisopropyl ester, are involved in various biochemical pathways. They are secondary metabolites secreted into the environment by fungi, bacteria, and plants . Oxalates are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . They are also involved indirectly in the degradation of the lignocellulose complex by fungi . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase .

Result of Action

The result of the action of this compound is largely dependent on its interactions with its targets and the biochemical pathways it affects. For instance, the chelation ability of oxalates is considered a good factor in the detoxification of heavy metals, including aluminum, lead, copper, and cadmium ions . Furthermore, the potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stones, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain divalent metal ions in the environment can affect the chelation ability of oxalates . Additionally, the pH and temperature of the environment can influence the stability and efficacy of the compound.

Future Directions

Monoalkyl oxalates, including oxalic acid monoisopropyl ester, are important building blocks for the synthesis of a variety of significant classes of compounds and are applied to various cutting-edge reactions . Future research may focus on developing practical green methods for the synthesis of monoalkyl oxalates . Additionally, this compound could potentially be used in controlled drug release applications due to its pH-sensitive degradation .

properties

IUPAC Name

2-oxo-2-propan-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(2)9-5(8)4(6)7/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZMAVLCDKNPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57727-06-7
Record name propan-2-yl hydrogen oxalate
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